4-(2-methylbutylidene)piperidinehydrochloride

Medicinal chemistry Synthetic intermediate Stoichiometric calculation

4-(2-Methylbutylidene)piperidine hydrochloride is a substituted piperidine derivative characterized by a 2-methylbutylidene group at the 4-position of the piperidine ring, isolated as the hydrochloride salt with molecular formula C₁₀H₂₀ClN and molecular weight 189.72 g/mol. The free base form (CAS 1521585-04-5) has a molecular weight of 153.26 g/mol.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
CAS No. 2839138-45-1
Cat. No. B6608049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylbutylidene)piperidinehydrochloride
CAS2839138-45-1
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESCCC(C)C=C1CCNCC1.Cl
InChIInChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H
InChIKeyREGYFQRQWHOVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylbutylidene)piperidine Hydrochloride (CAS 2839138-45-1): Structural Identity and Procurement Baseline for Research Sourcing


4-(2-Methylbutylidene)piperidine hydrochloride is a substituted piperidine derivative characterized by a 2-methylbutylidene group at the 4-position of the piperidine ring, isolated as the hydrochloride salt with molecular formula C₁₀H₂₀ClN and molecular weight 189.72 g/mol . The free base form (CAS 1521585-04-5) has a molecular weight of 153.26 g/mol . The compound belongs to the broader 4-alkylidene piperidine class, which serves as versatile intermediates in medicinal chemistry and organic synthesis due to the presence of both a basic amine center (capable of salt formation) and an exocyclic olefin moiety amenable to further functionalization [1]. While the compound has not been independently characterized in peer-reviewed pharmacological studies, its structural attributes—a branched 5-carbon alkylidene chain with a methyl substituent at the 2-position—confer distinct physicochemical properties relative to closely related 4-alkylidene piperidine analogs that vary in chain length, branching pattern, or salt form.

Why 4-(2-Methylbutylidene)piperidine Hydrochloride Cannot Be Arbitrarily Substituted by Other 4-Alkylidene Piperidines in Research Protocols


Although 4-alkylidene piperidine derivatives share a common core scaffold, subtle variations in the alkylidene substituent—specifically chain length (C4 vs. C5 vs. C6), branching position (2-methyl vs. 3-methyl vs. linear), and salt form (free base vs. hydrochloride)—can produce significant differences in molecular weight (spanning ~139 to ~189 g/mol across nearest analogs), lipophilicity, solubility, and reactivity of the exocyclic double bond [1]. These physicochemical differences directly impact molar equivalents in reaction stoichiometry, chromatographic retention behavior, and salt metathesis compatibility in multi-step synthetic sequences [2]. For procurement-driven decisions, substituting the hydrochloride salt of a branched C₅-alkylidene piperidine with, for example, a linear C₄-alkylidene free base or a C₆-branched analog can alter reaction outcomes, necessitate re-optimization of coupling conditions, or introduce unanticipated solubility limitations in aqueous or polar aprotic solvent systems.

Quantitative Differentiation Evidence: 4-(2-Methylbutylidene)piperidine Hydrochloride vs. Closest 4-Alkylidene Piperidine Analogs


Molecular Weight Differentiation: C₁₀ Hydrochloride Salt vs. C₉ Free Base Analogs

4-(2-Methylbutylidene)piperidine hydrochloride (MW = 189.72 g/mol) exhibits a +35.9% greater molecular weight compared to the closest lower homolog, 4-(2-methylpropylidene)piperidine free base (C₉H₁₇N, MW = 139.24 g/mol), and a +27.8% greater molecular weight compared to 4-butylidenepiperidine free base (C₉H₁₇N, MW = 139.24 g/mol) . This difference arises from both the extended carbon chain (C₁₀ vs. C₉) and the hydrochloride salt form (addition of HCl, +36.46 g/mol). For researchers calculating molar equivalents in amide coupling, reductive amination, or N-alkylation reactions, this molecular weight differential translates to a 1.36× mass adjustment per equivalent when substituting between these analogs [1].

Medicinal chemistry Synthetic intermediate Stoichiometric calculation

Exocyclic Alkene Substitution Pattern: Branched C₅-Alkylidene (Target) vs. Linear C₄-Alkylidene or Branched C₆-Alkylidene Analogs

The target compound features a 2-methylbutylidene substituent, a branched 5-carbon chain with a methyl group at the 2-position (SMILES: CCC(C)C=C1CCNCC1.Cl) . This contrasts with 4-(2-methylpropylidene)piperidine, which has a branched 4-carbon chain (SMILES: CC(C)C=C1CCNCC1), and 4-(2-ethylbutylidene)piperidine, which carries a branched 6-carbon chain (SMILES: CCC(CC)C=C1CCNCC1, C₁₁H₂₁N, MW = 167.29) . The 2-methyl branching on the alkylidene chain introduces steric hindrance at the β-position relative to the exocyclic double bond, which can modulate the rate of electrophilic addition, hydrogenation, and cross-metathesis reactions compared to linear alkylidene analogs.

Structure-activity relationship Synthetic intermediate Olefin reactivity

Salt Form Differentiation: Hydrochloride Salt vs. Free Base—Implications for Solubility and Handling

The target compound is supplied as the hydrochloride salt (CAS 2839138-45-1), whereas its free base counterpart (CAS 1521585-04-5) and several close analogs (e.g., 4-(2-methylpropylidene)piperidine, CAS 1526738-36-2) are commonly available only in free base form . Piperidine hydrochlorides typically exhibit markedly improved aqueous solubility compared to free bases; for reference, unsubstituted piperidine hydrochloride has a water solubility >1500 g/L and a melting point of 245-248 °C compared to the free base which is a liquid at room temperature (mp -9 to -7 °C) [1]. The hydrochloride salt form also provides enhanced long-term storage stability against amine oxidation and carbonate formation from atmospheric CO₂, which can be problematic for free base piperidine derivatives.

Salt selection Solubility enhancement Solid-state handling

Synthetic Accessibility and Intermediate Utility: 4-Alkylidene Piperidines as Versatile Building Blocks

4-Alkylidene piperidines, including the target compound, are recognized as versatile synthetic intermediates that can undergo olefin metathesis, hydrogenation to saturated 4-alkylpiperidines, hydroboration, epoxidation, and electrophilic addition reactions [1]. The exocyclic double bond in 4-alkylidene piperidines provides a handle for further diversification that is absent in the corresponding saturated 4-alkylpiperidine analogs (e.g., 4-(2-methylbutyl)piperidine), which lack reactive π-bond character . While no head-to-head synthetic yield comparison has been published for the target compound vs. its analogs, the broader class of alkylidene piperidines has been employed in the synthesis of hybrid scaffolds and natural product-like libraries through reactions such as ring-closing metathesis and intramolecular cyclization .

Synthetic methodology Building block Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 4-(2-Methylbutylidene)piperidine Hydrochloride (CAS 2839138-45-1)


Medicinal Chemistry Library Synthesis Requiring a Branched C₅-Alkylidene Piperidine Hydrochloride Building Block

In medicinal chemistry campaigns where a library of piperidine-containing analogs is being synthesized for structure-activity relationship (SAR) exploration, the hydrochloride salt form of 4-(2-methylbutylidene)piperidine offers precise stoichiometric control (MW 189.72 g/mol) and aqueous solubility advantages for reactions conducted in water-miscible solvent systems [1]. The branched C₅-alkylidene moiety provides a sterically differentiated scaffold compared to linear or shorter-chain analogs, enabling the exploration of hydrophobic pocket interactions in target protein binding sites. The exocyclic olefin permits late-stage diversification via hydrogenation (yielding the saturated 4-alkylpiperidine), cross-metathesis, or hydrofunctionalization [2].

Process Chemistry Development Requiring a Solid, Stable Piperidine Hydrochloride Salt for Scale-Up

The hydrochloride salt form is a solid at ambient temperature (class-level inference from piperidine hydrochloride, mp 245-248 °C), facilitating accurate weighing, transfer, and storage in process development settings where free base piperidine derivatives (often low-melting solids or liquids) pose handling challenges due to volatility, hygroscopicity, or amine odor . The enhanced stability against carbonate salt formation from atmospheric CO₂ exposure makes this compound particularly suitable for kilogram-scale campaigns where prolonged storage or multi-day processing is required [1].

Synthetic Methodology Research on Sterically Biased Exocyclic Olefins

The 2-methyl branch on the butylidene chain creates a unique steric environment at the allylic position of the exocyclic double bond. This structural feature makes 4-(2-methylbutylidene)piperidine hydrochloride a valuable substrate for studying the effects of β-branching on the regioselectivity and stereoselectivity of olefin addition reactions (hydroboration, epoxidation, cyclopropanation) and for comparing reactivity with linear (4-butylidenepiperidine) or α-branched analogs . The hydrochloride salt form additionally allows direct use in reactions requiring acidic conditions or amine protonation without a separate salt-formation step [1].

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